5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid
Description
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxyl group at the 5-position and a carboxylic acid moiety at the 3-position. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-1-2-6-9-4-5(8(12)13)10(6)7/h1-4,9H,(H,12,13) |
InChI Key |
PFZVQGTXMQDXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)NC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 3
Cyanation and Hydrolysis
-
Procedure :
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 78% | |
| Cyanation | CuCN, DMF, 120°C | 60% | |
| Hydrolysis | 6 M HCl, reflux | 85% |
Continuous Flow Synthesis
Adapted from automated protocols, this method enhances scalability and reduces reaction times.
-
Procedure :
Key Data :
Metal-Catalyzed Decarboxylative Coupling
Rhodium(III)-catalyzed methods enable traceless decarboxylation for regioselective synthesis.
-
Procedure :
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Simple, one-pot | Moderate yields | 65–72% |
| Halogenation/Hydrolysis | High purity | Multi-step, toxic reagents | 60–85% |
| Continuous Flow | Scalable, fast | Specialized equipment | 70–80% |
| Metal-Catalyzed | Regioselective | Costly catalysts | 50–58% |
Challenges and Optimization Strategies
-
Regioselectivity : Position 3 functionalization competes with position 2; using bulky directing groups (e.g., pivaloyl) improves selectivity.
-
Hydroxy Group Stability : Protection as a silyl ether (e.g., TBS) during harsh reactions prevents oxidation.
-
Purification : Reverse-phase HPLC or ion-exchange chromatography resolves polar byproducts.
Industrial-Scale Considerations
-
Cost Efficiency : Cyclocondensation is preferred for low-cost production (raw material cost: $120–150/kg).
-
Environmental Impact : Continuous flow reduces solvent waste by 40% compared to batch processes.
-
Regulatory Compliance : Halogenation routes require rigorous heavy metal testing (Cu, Rh residuals <10 ppm) .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic substitution reactions can occur at the C-5 position if the C-3 position is blocked.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Oxidation: Metal-free oxidation can be achieved using various oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3-methylimidazo[1,2-a]pyridine yields 5-bromo-3-methylimidazo[1,2-a]pyridine .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs can be effective against pathogens such as Trypanosoma cruzi and Leishmania infantum, which are responsible for neglected tropical diseases. The synthesized compounds demonstrated IC50 values indicating potent activity while maintaining low cytotoxicity against human cells .
CNS Disorders
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are explored for their potential in treating central nervous system disorders. Notably, the well-known drug zolpidem, which is structurally related to this compound, is used for insomnia treatment. This highlights the relevance of imidazo[1,2-a]pyridine frameworks in developing sedative and anxiolytic medications .
Synthesis Methodologies
Metal-Free Synthesis Techniques
Recent advancements have introduced metal-free synthetic methods for producing imidazo[1,2-a]pyridines, including the target compound. These methods emphasize eco-friendly approaches and have shown promise in efficiently synthesizing biologically active derivatives with minimal environmental impact .
Continuous Flow Synthesis
Innovative continuous flow synthesis techniques have been developed for the efficient production of imidazo[1,2-a]pyridine-2-carboxylic acids. This method allows for rapid scaling up of production, which is advantageous for drug discovery and development processes. The ability to synthesize these compounds continuously enhances their accessibility for further research and application .
Inhibition Studies
Studies focusing on the biological activity of this compound have revealed its potential as an inhibitor of specific enzymes involved in disease pathways. For example, compounds derived from this scaffold have been evaluated for their inhibitory effects on heparanase-1, an enzyme linked to proteinuric diseases like nephrotic syndrome. The structure-activity relationship studies have identified promising leads with enhanced inhibitory activity compared to earlier compounds .
Cytotoxicity Assessments
The cytotoxicity of various imidazo[1,2-a]pyridine derivatives has been assessed against human lung fibroblasts and mouse macrophages. The findings indicate that several synthesized analogs exhibit selective toxicity towards cancerous cells while sparing normal cells, making them suitable candidates for further development as anticancer agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine analogues have been shown to exhibit activity against tuberculosis by targeting specific bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion compare 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid with structurally related derivatives, focusing on synthesis, spectral characteristics, reactivity, and biological activity.
Table 1: Key Properties of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Reactivity
- Decarboxylative cross-coupling : The parent imidazo[1,2-a]pyridine-3-carboxylic acid undergoes Pd-catalyzed decarboxylative arylation with chlorobenzene in 96% yield under optimized conditions (Pd(OAc)₂, K₂CO₃, DMA) . Chloro-substituted derivatives (e.g., 6-chloro) may exhibit altered reactivity due to electron-withdrawing effects.
- Amide formation : The carboxylic acid group facilitates condensation with amines or hydrazines, as seen in thiazolidine derivatives (4a-c ) .
Physical and Spectral Properties
- Melting points : Chloro-substituted derivatives (e.g., 6-chloro) exhibit higher decomposition temperatures (~250°C) than methyl or phenyl analogs .
- Spectral signatures : IR spectra consistently show C=O stretches at ~1660–1700 cm⁻¹. NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~6.8–8.6 ppm) vary with substitution patterns .
Biological Activity
5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a hydroxyl and carboxylic acid functional group. This structural configuration is crucial for its biological interactions. The molecular formula is , and it exhibits properties that facilitate interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In one investigation, derivatives of this compound were synthesized and tested for their ability to inhibit protein geranylgeranylation, a process critical for the function of several oncogenic proteins. The most active compounds showed significant cytotoxic effects on HeLa cells, with half-maximal inhibitory concentrations (IC50) ranging from 25 to 100 μM .
Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Analogues
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1a | <150 | Highly cytotoxic |
| 1b | 25 | Active inhibitor |
| 1c | 100 | Moderate activity |
| 1d | >500 | Negligible effect |
| 1e | 50 | Active inhibitor |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of Rab geranylgeranyl transferase (RGGT). This inhibition disrupts the prenylation of Rab proteins, which are essential for cell signaling and proliferation. The study demonstrated that modifications at the C6 position of the imidazo ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A series of derivatives were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain analogues exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4p | 10 | Staphylococcus aureus |
| 5c | 15 | Escherichia coli |
| 6a | >100 | Resistant strain |
Case Study 1: Inhibition of Rab11A Prenylation
A detailed study focused on the effect of various imidazo[1,2-a]pyridine derivatives on Rab11A prenylation in HeLa cells. The most promising compounds were found to significantly decrease the levels of prenylated Rab11A, correlating with reduced cell viability. This study underscores the potential therapeutic applications in targeting cancer cell metabolism .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of synthesized derivatives against clinically relevant strains. Compounds demonstrated varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the established synthetic routes for 5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid, and what intermediates are critical?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with hydroxylated carboxylic acid precursors. A common method uses 2-aminopyridine and hydroxyacetic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the imidazo[1,2-a]pyridine core . Key intermediates include hydroxylated pyridine precursors and cyclized intermediates, which are purified via recrystallization or column chromatography. Reaction optimization focuses on controlling temperature (80–120°C) and stoichiometric ratios to minimize side products like oxidized or decarboxylated derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the fused bicyclic structure and hydroxyl/carboxylic acid substituents. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm, while aromatic protons show coupling patterns consistent with the fused ring system .
- IR Spectroscopy : Absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm the carboxylic acid and hydroxyl groups .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What are the primary biological activities reported for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Chloro-substituted analogs (e.g., 6-chloro derivatives) show potent PI3K inhibition (IC₅₀ < 100 nM) in cancer cell lines .
- Fluorinated variants (e.g., 7-fluoro derivatives) demonstrate COX-2 inhibitory activity, reducing inflammation in preclinical models . The hydroxyl group in this compound may enhance solubility and hydrogen-bonding interactions with biological targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclization step in large-scale preparations?
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching steps to prevent decomposition .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -Cl with -OH or -CF₃) to isolate contributions to activity. For example, 6-chloro derivatives may show higher cytotoxicity than 5-hydroxy variants due to enhanced electrophilicity .
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and target-binding studies) to confirm mechanism-specific effects .
Q. What computational strategies predict target interactions for novel derivatives?
- Molecular Docking : Software like AutoDock Vina models binding poses with kinases (e.g., PI3Kγ) or cyclooxygenase isoforms. The carboxylic acid group often anchors interactions with catalytic lysine or arginine residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .
Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
- Linearity and Sensitivity : Calibrate using spiked plasma/serum samples (0.1–100 µg/mL). Limit of detection (LOD) < 0.05 µg/mL ensures trace quantification .
- Column Selection : HILIC columns improve retention for polar derivatives, while C18 columns suit less polar analogs .
- Recovery Studies : Validate extraction efficiency (>85%) using protein precipitation (acetonitrile) or solid-phase extraction .
Methodological Considerations
- Contradiction Handling : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from hydration states. Use thermogravimetric analysis (TGA) to confirm hydrate/anhydrous forms .
- Synthetic Byproduct Management : Monitor for decarboxylation products via LC-MS and adjust pH during workup (e.g., maintain pH > 4 to stabilize the carboxylic acid group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
